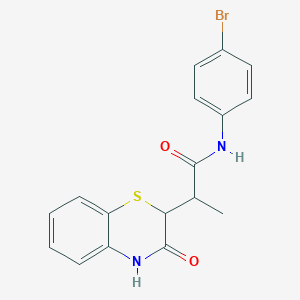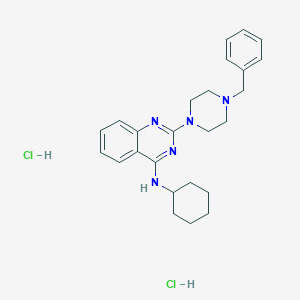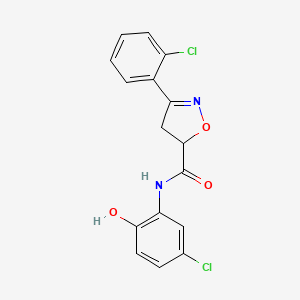![molecular formula C19H13Cl2NO B4190979 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4190979.png)
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Übersicht
Beschreibung
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, also known as DBQ, is a chemical compound that belongs to the class of quinolone derivatives. It has been found to possess several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, this compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of inflammatory mediators, such as COX-2 and inducible nitric oxide synthase (iNOS). Moreover, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, this compound has been found to exhibit low toxicity, which makes it a safe compound to work with. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One of the directions is to investigate its potential applications in the treatment of various inflammatory diseases, such as arthritis, colitis, and asthma. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Moreover, future research could focus on the development of novel formulations of this compound that improve its solubility and bioavailability. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis, colitis, and asthma. Additionally, this compound has been shown to possess antioxidant properties, which could be beneficial in the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, this compound has been found to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-14-6-3-7-15(21)19(14)13-10-17(23)22-16-9-8-11-4-1-2-5-12(11)18(13)16/h1-9,13H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPOXAZLBACGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190910.png)
![N~1~-2-biphenylyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190920.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4190926.png)

![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190937.png)
![3-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4190945.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4190953.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4190956.png)


![12-(4-chloro-2-fluorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4190976.png)
![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190986.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4191010.png)